N-(9-((2R,3R,4R,5R)-4-((Tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide
Description
N-(9-((2R,3R,4R,5R)-4-((Tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide is a nucleoside analogue featuring a modified ribose moiety with a tert-butyldimethylsilyl (TBDMS) protecting group at the 4'-hydroxy position, a methoxy group at the 3'-position, and a benzamide substituent at the purine base. This compound is primarily utilized in oligonucleotide synthesis, where its protective groups enhance stability during solid-phase synthesis and enable controlled deprotection .
Key structural attributes:
Properties
Molecular Formula |
C24H33N5O5Si |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C24H33N5O5Si/c1-24(2,3)35(5,6)34-18-16(12-30)33-23(19(18)32-4)29-14-27-17-20(25-13-26-21(17)29)28-22(31)15-10-8-7-9-11-15/h7-11,13-14,16,18-19,23,30H,12H2,1-6H3,(H,25,26,28,31)/t16-,18-,19-,23-/m1/s1 |
InChI Key |
ROHHXNDVYNHGRQ-DYVMYPEFSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Origin of Product |
United States |
Biological Activity
N-(9-((2R,3R,4R,5R)-4-((Tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a purine base and a tetrahydrofuran moiety, which contribute to its biological activity. This article aims to summarize the biological activity of this compound based on available research findings.
Molecular Characteristics
- Molecular Formula : C23H31N5O5Si
- Molecular Weight : 485.61 g/mol
- CAS Number : 69504-07-0
Structural Features
The compound features a tert-butyldimethylsilyl (TBDMS) protective group, which is commonly used in organic synthesis to protect hydroxyl groups during reactions. The presence of the hydroxymethyl group and methoxy substituents enhances solubility and may influence biological interactions.
Research indicates that compounds similar to this compound may exhibit antiviral properties by inhibiting viral replication through interference with nucleic acid synthesis. The purine base can mimic natural substrates in nucleic acid metabolism, potentially leading to the disruption of viral life cycles.
Antiviral Activity
A study conducted on derivatives of purine-like structures demonstrated that modifications at the 9-position can significantly affect antiviral potency. Compounds with similar structural motifs have shown efficacy against various viruses, including HIV and HCV. The TBDMS group may also enhance bioavailability and cellular uptake.
Cytotoxicity and Selectivity
In vitro assays have been used to evaluate the cytotoxicity of this compound against human cell lines. Preliminary results suggest that while some derivatives exhibit moderate cytotoxic effects, they maintain selectivity towards viral targets over human cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Case Studies
- HIV Inhibition : A derivative of this compound was tested for its ability to inhibit HIV replication in cultured T-cells. Results indicated a dose-dependent reduction in viral load, suggesting potential as an antiretroviral agent.
- HCV Treatment : Another study focused on the efficacy of related compounds against HCV. The findings revealed that these compounds could significantly lower HCV RNA levels in infected hepatocytes.
Summary of Key Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Demonstrated inhibition of HIV replication in T-cells with IC50 values in low micromolar range. |
| Study 2 | Cytotoxicity | Evaluated against various human cell lines; showed selective toxicity towards viral-infected cells. |
| Study 3 | HCV Inhibition | Reduced HCV RNA levels significantly in hepatocyte cultures; potential for further development as a treatment. |
Future Directions
Further research is necessary to explore:
- The full pharmacokinetic profile of this compound.
- Structure-activity relationship (SAR) studies to optimize efficacy and minimize toxicity.
- Clinical trials to assess safety and effectiveness in humans.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Functional Groups
The following compounds are compared based on substituents, protective groups, and applications:
Key Differences and Implications
Protective Groups
- TBDMS vs. DMT : The target compound’s TBDMS group offers superior stability under acidic conditions compared to the acid-labile DMT group in compound 7. However, DMT provides a UV-active handle for monitoring coupling efficiency in solid-phase synthesis .
- Benzoylsulfanyl (Compound 21) : Introduces a thiophosphate linkage , enhancing nuclease resistance in therapeutic oligonucleotides but requiring additional steps for deprotection .
Functional Group Reactivity
- 3'-Methoxy (Target) vs. This modification may be advantageous for antisense oligonucleotides requiring mismatched base pairing .
- Phosphoramidite (Compound 35) : Enables direct incorporation into automated synthesizers but necessitates anhydrous conditions to prevent hydrolysis .
Physicochemical Properties
- Solubility : The TBDMS group in the target compound improves solubility in aprotic solvents (e.g., THF, DCM), whereas DMT-protected analogues (e.g., compound 9) exhibit polar solvent compatibility .
- Stability: Compounds with TBDMS (target) or phosphoramidite (compound 35) groups require sub-zero storage to prevent degradation, unlike the unprotected N6-benzoyl-2'-deoxyadenosine .
Oligonucleotide Therapeutics
Analytical Characterization
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including:
- Glycosylation : Coupling the purine base to a functionalized tetrahydrofuran ring under acidic conditions to establish the nucleoside core .
- Silylation : Introducing the tert-butyldimethylsilyl (TBDMS) group to protect hydroxyl moieties, using reagents like TBDMS-Cl in the presence of imidazole .
- Benzamide conjugation : Attaching the benzamide group via amidation, optimized with coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Key optimization parameters:
Q. How is stereochemical integrity maintained during synthesis?
The compound’s chiral centers (2R,3R,4R,5R) are preserved using:
Q. What spectroscopic techniques are essential for structural characterization?
Q. What are the primary biological targets of this compound?
Preliminary studies suggest interactions with:
- Viral polymerases : Structural analogs inhibit replication in RNA viruses .
- Kinase pathways : The benzamide moiety may modulate ATP-binding pockets in cancer-related kinases .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives?
Q. What strategies resolve contradictions between theoretical predictions and experimental bioactivity data?
- Dose-response re-evaluation : Validate IC₅₀ values across multiple cell lines to rule out assay-specific artifacts .
- Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity .
- Crystallographic studies : Compare predicted vs. observed binding modes to refine computational models .
Q. How can synthesis yield and purity be enhanced at scale?
Q. What role does the TBDMS group play in stability and bioactivity?
Q. How do structural analogs compare in biological activity?
Comparative studies highlight:
Q. What are the challenges in scaling synthesis from lab to pilot scale?
- Purification bottlenecks : Centrifugal partition chromatography (CPC) replaces column chromatography for faster isolation .
- Thermal sensitivity : Exothermic silylation requires jacketed reactors for precise temperature control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
